5,7-Difluoroquinazolin-2-amine
Overview
Description
5,7-Difluoroquinazolin-2-amine is a fluorinated derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The incorporation of fluorine atoms into the quinazoline structure can significantly enhance the compound’s biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Difluoroquinazolin-2-amine typically involves the fluorination of quinazoline derivatives. One common method is the Skraup reaction, which involves the cyclization of 3,5-difluoroaniline with glycerol and sulfuric acid . Another approach is the direct fluorination of quinazoline using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled fluorination. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, can also be employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,7-Difluoroquinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in liquid ammonia can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can have enhanced biological activities and different physicochemical properties .
Scientific Research Applications
5,7-Difluoroquinazolin-2-amine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antibacterial, and antiviral activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of new materials with unique electronic and optical properties.
Agriculture: The compound can be used in the synthesis of agrochemicals with improved efficacy and stability.
Mechanism of Action
The mechanism of action of 5,7-Difluoroquinazolin-2-amine involves its interaction with specific molecular targets, such as DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication . By stabilizing the enzyme-DNA complex, the compound inhibits DNA synthesis, leading to cell death . This mechanism is similar to that of fluoroquinolones, a class of antibiotics .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7-Trifluoroquinazoline
- 5,7-Difluoroquinoline
- 6,7-Difluoroquinoline
Uniqueness
5,7-Difluoroquinazolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and physicochemical properties compared to other fluorinated quinazoline and quinoline derivatives . The presence of two fluorine atoms at the 5 and 7 positions enhances its stability and reactivity, making it a valuable compound for various applications .
Biological Activity
5,7-Difluoroquinazolin-2-amine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinazoline family, characterized by a fused bicyclic structure containing both benzene and pyrimidine rings. The presence of fluorine substituents at positions 5 and 7 enhances its lipophilicity and may influence its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's mechanism of action appears to be related to the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Inhibition of EGFR signaling |
HT-29 (Colon Cancer) | 8.3 | Induction of apoptosis via caspase activation |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. Studies indicate that it exhibits significant inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 2: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound targets specific kinases associated with tumor growth, leading to reduced cell proliferation.
- DNA Interaction : It may intercalate into DNA strands, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound has been shown to induce oxidative stress in cancer cells, promoting apoptosis.
Case Study 1: Anticancer Efficacy in Xenograft Models
A study conducted on xenograft models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The compound was administered at a dosage of 20 mg/kg body weight for two weeks, leading to a reduction in tumor volume by approximately 60%.
Case Study 2: Synergistic Effects with Other Anticancer Agents
In combination therapy studies, the efficacy of this compound was enhanced when used alongside established chemotherapeutics like doxorubicin. This combination resulted in increased apoptosis rates in cancer cells compared to monotherapy.
Properties
IUPAC Name |
5,7-difluoroquinazolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDXGFDASBYKBGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=CN=C(N=C21)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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